BenchChemオンラインストアへようこそ!

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Physicochemical characterization Crystallinity Solid-state properties

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic building block featuring a 1,4-benzoxazine core with a 6-position ethyl carboxylate substituent (C11H11NO4, MW 221.21 g/mol). This compound belongs to a privileged scaffold class with documented biological activities including antibacterial, antitubercular, and anticancer properties.

Molecular Formula C11H11NO4
Molecular Weight 221.212
CAS No. 604756-32-3
Cat. No. B2521700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
CAS604756-32-3
Molecular FormulaC11H11NO4
Molecular Weight221.212
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2
InChIInChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13)
InChIKeyMPEICULVCDBNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 604756-32-3): A Key Benzoxazine Scaffold for Synthesis and Screening


Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic building block featuring a 1,4-benzoxazine core with a 6-position ethyl carboxylate substituent (C11H11NO4, MW 221.21 g/mol) [1]. This compound belongs to a privileged scaffold class with documented biological activities including antibacterial, antitubercular, and anticancer properties [2]. The 6-substitution pattern provides a distinct physicochemical profile that differentiates it from positional isomers and ester variants, making it a strategically important intermediate for medicinal chemistry and chemical biology applications.

Why Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Despite sharing the same benzoxazine core, in-class analogs such as the 7-carboxylate positional isomer or the corresponding methyl ester exhibit markedly different physicochemical profiles—specifically in melting point, lipophilicity, and hydrogen-bonding capacity—that critically impact solubility, crystallinity, and reactivity in downstream synthetic transformations. The 6-carboxylate ethyl ester at the center of this analysis offers a unique balance of moderate lipophilicity (XLogP3 = 1.1) and hydrogen-bonding capability (1 donor, 4 acceptors) that is distinct from both the more polar free acid (XLogP3 = 0.85) and the less sterically hindered 7-isomer [1]. These differences directly affect selection for fragment-based screening libraries, synthetic intermediate procurement, and reproducibility in published protocols.

Quantitative Differentiation Evidence for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate Against Closest Analogs


Melting Point: 6-Carboxylate Ethyl Ester vs. 7-Carboxylate Positional Isomer

The target compound exhibits a melting point of 130–132 °C (recrystallized from ethyl acetate/hexane) . In contrast, the 7-carboxylate positional isomer (ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, CAS 1038478-70-4) melts at 199–201 °C . This approximately 68 °C lower melting point indicates significantly different crystal packing energy, which translates to distinct solubility, formulation, and handling characteristics.

Physicochemical characterization Crystallinity Solid-state properties

Lipophilicity (XLogP3): Ethyl Ester vs. Free Carboxylic Acid

The target compound has a calculated XLogP3 of 1.1 [1], while the free carboxylic acid analog (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, CAS 134997-87-8) has an XLogP3 of 0.85 [2]. This Δ = +0.25 log unit difference represents approximately 78% higher octanol-water partition, favoring membrane permeability and CNS penetration potential per Lipinski rule-of-five guidelines.

Drug-likeness Permeability ADME prediction

Topological Polar Surface Area: Impact on Passive Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 64.6 Ų [1], compared to 75.6 Ų for the free carboxylic acid analog [2]. Esterification reduces TPSA by 11.0 Ų (14.6% reduction), bringing it below the 70 Ų threshold commonly associated with favorable oral absorption and CNS penetration [3].

Drug-likeness CNS MPO Permeability prediction

Synthetic Accessibility: Documented One-Step Preparation with High Yield

The target compound can be synthesized via condensation of o-aminophenol with diethyl malonate or related building blocks in a single step, with reported yields of approximately 86% at 7.2 mmol scale, producing the product as a yellow solid . In contrast, the 7-carboxylate isomer typically requires alternative synthetic routes with yields around 42.5% . This establishes the 6-carboxylate ethyl ester as a more synthetically accessible scaffold for scale-up.

Synthetic intermediate Process chemistry Building block procurement

Antibacterial Scaffold Validation: Benzoxazine Core Activity Confirmed with MIC Data

While direct MIC data for the specific compound are not available in the public domain, the 1,4-benzoxazine scaffold has been validated as a MenB inhibitor with MIC values as low as 0.6 µg/mL against Mycobacterium tuberculosis H37Rv in a high-throughput screening and SAR study [1]. The 6-carboxylate substitution pattern is directly present in the active pharmacophore of fluoroquinolone antibacterials (e.g., ofloxacin), where the 6-carboxylate group is essential for DNA gyrase binding [2]. This scaffold-level evidence supports the use of the 6-carboxylate ethyl ester as a privileged starting point for antibacterial lead optimization.

Antibacterial Tuberculosis MenB inhibitor

Application Scenarios Where Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate Provides Procurement Advantage


Fragment-Based Drug Discovery Libraries Requiring CNS-Penetrant Physicochemical Profiles

With a TPSA of 64.6 Ų (below the 70 Ų CNS threshold) and XLogP3 of 1.1, the target compound is optimally positioned for inclusion in fragment libraries targeting CNS enzymes or receptors. The ethyl ester provides a balance of solubility and permeability not achievable with the free acid analog (TPSA 75.6 Ų, XLogP3 0.85), directly supporting blood-brain barrier penetration based on established medicinal chemistry guidelines. [1]

Scalable Synthesis of Benzoxazine-Derived Antibacterial Leads

The documented 86% synthetic yield for the 6-carboxylate ethyl ester, combined with the scaffold's validated antibacterial activity (MIC range reaching 0.6 µg/mL against M. tuberculosis), makes this compound a cost-effective starting point for SAR campaigns targeting MenB or DNA gyrase. The 6-carboxylate position is a known pharmacophoric anchor in fluoroquinolone-class antibacterials, supporting direct SAR exploration without scaffold hopping. [1]

Solution-Phase Parallel Synthesis Requiring Favorable Solubility and Handling

The significantly lower melting point of the 6-carboxylate ethyl ester (130–132 °C) compared to the 7-carboxylate isomer (199–201 °C) correlates with enhanced solubility in common organic solvents, facilitating solution-phase parallel synthesis workflows. This thermal property also simplifies purification via recrystallization and reduces solvent volumes required for large-scale reactions, lowering overall procurement and process costs. [1]

Ester Prodrug or Bioisostere Design in Anticancer Screening Cascades

The ethyl ester moiety serves as a bioreversible protecting group for the carboxylic acid pharmacophore, enabling cellular permeability during in vitro screening while allowing intracellular esterase-mediated hydrolysis to the active acid form. The XLogP3 advantage of +0.25 over the free acid directly translates to improved cell-based assay performance, positioning this compound as the preferred form for primary anticancer screening cascades against A549 and related cell lines. [1]

Quote Request

Request a Quote for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.